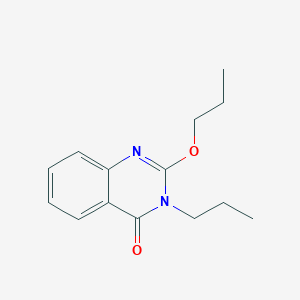

2-Propoxy-3-propyl-4(3H)-quinazolinone

Description

Historical Context and Pharmacological Significance of the Quinazolinone Scaffold

The journey of the quinazolinone nucleus in science began in 1869 with its first synthesis by Griess. acs.org However, it was the isolation of the quinazoline (B50416) alkaloid vasicine (B45323) from the Indian medicinal plant Adhatoda vasica in 1888 that hinted at the biological importance of this chemical class. umassd.edu The synthetic derivative methaqualone, a sedative-hypnotic, brought the quinazolinone core into the pharmaceutical spotlight in the mid-20th century. ijprajournal.com

Since these early discoveries, the quinazolinone scaffold has been identified as a cornerstone in medicinal chemistry, with its derivatives exhibiting an extensive range of pharmacological activities. nih.govscispace.comnih.govrsc.org This diversity is a testament to the scaffold's ability to present various substituents in a defined three-dimensional space, allowing for interaction with a multitude of biological targets. The inherent stability and lipophilicity of the quinazolinone ring system also make it an attractive framework for designing molecules capable of crossing biological membranes, including the blood-brain barrier. nih.gov

The pharmacological significance of quinazolinones is underscored by the number of approved drugs and clinical candidates that incorporate this moiety. frontiersin.org These compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents, among others. nih.govnih.gov The wide spectrum of activity has cemented the quinazolinone scaffold as a fruitful starting point for the development of novel therapeutics.

Rationale for Investigating 2-Propoxy-3-propyl-4(3H)-quinazolinone and its Analogs

While direct experimental data on this compound is not extensively available in the public domain, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of the broader quinazolinone class. The substitution pattern of this specific molecule—a propoxy group at the 2-position and a propyl group at the 3-position—suggests a deliberate design to explore specific chemical space and potential biological interactions.

Research has shown that substitutions at the 2 and 3-positions of the quinazolinone ring are critical for modulating biological activity. nih.gov For instance, studies on 2-propyl-4(3H)-quinazolinone derivatives have demonstrated their potential as antibacterial agents. researchgate.net The introduction of a propyl group at the 2-position appears to be a key feature in some biologically active quinazolinones.

The propoxy group at the 2-position is another area of interest. Alkoxy substitutions at this position can alter the electronic properties of the quinazolinone ring and provide additional points for hydrogen bonding or hydrophobic interactions with target proteins. Therefore, the systematic investigation of this compound and its analogs is a logical step in the exploration of the chemical space around the quinazolinone scaffold to identify new compounds with potentially valuable biological activities.

Overview of Research Trajectories in Quinazolinone Chemistry and Biology

The field of quinazolinone chemistry has evolved significantly from its early beginnings. Initial research focused on the synthesis of the core scaffold and simple derivatives. Modern synthetic strategies now employ a variety of advanced techniques, including microwave-assisted synthesis, multi-component reactions, and metal-catalyzed cross-coupling reactions, to generate diverse libraries of quinazolinone analogs with high efficiency. ijprajournal.com These methods allow for the rapid exploration of structure-activity relationships and the optimization of lead compounds.

In the realm of chemical biology and medicinal chemistry, research on quinazolinones is following several key trajectories. A major focus is on the development of highly potent and selective inhibitors of specific biological targets. For example, numerous quinazolinone-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Another significant research direction is the hybridization of the quinazolinone scaffold with other pharmacologically active moieties to create new chemical entities with dual or synergistic activities. nih.gov This approach aims to address complex diseases with multifactorial etiologies.

Furthermore, there is a growing interest in understanding the detailed molecular mechanisms of action of quinazolinone derivatives. This includes identifying their specific cellular targets, elucidating their binding modes through techniques like X-ray crystallography and molecular modeling, and understanding their effects on cellular pathways. This deeper understanding is crucial for the rational design of next-generation quinazolinone-based therapeutics with improved efficacy and reduced side effects. The exploration of compounds like this compound fits squarely within this trajectory of systematically exploring the chemical space of this versatile scaffold.

Detailed Research Findings

The antibacterial activity of these synthesized compounds was tested against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria using the filter paper disc method. researchgate.net Several of the synthesized derivatives of 2-propyl-4(3H)-quinazolinone showed significant antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Propyl-4(3H)-Quinazolinone Derivatives

| Compound | Bacterial Strain | Activity |

| 3-Amino-2-propylquinazolin-4(3H)-one | E. coli | Highly Active |

| B. subtilis | Highly Active | |

| 3-(3,4-Dichlorobenzylideneamino)-2-propylquinazolin-4(3H)-one | E. coli | Highly Active |

| B. subtilis | Highly Active | |

| 3-(4-Nitrobenzylideneamino)-2-propylquinazolin-4(3H)-one | E. coli | Highly Active |

| B. subtilis | Highly Active | |

| 3-(4-{[1,3-Dioxo-1-(4-nitrophenyl)butan-2-yl]amino}benzylideneamino)-2-propylquinazolin-4(3H)-one | E. coli | Highly Active |

| B. subtilis | Highly Active | |

| 3-(4-{[1,3-Dioxo-1-(4-methoxyphenyl)butan-2-yl]amino}benzylideneamino)-2-propylquinazolin-4(3H)-one | E. coli | Highly Active |

| B. subtilis | Highly Active | |

| Data sourced from a 2008 study on new 2-propyl-4(3H)-quinazolinone derivatives. researchgate.net |

These findings suggest that the 2-propyl-4(3H)-quinazolinone scaffold is a promising template for the development of new antibacterial agents. The high activity of these derivatives against both Gram-positive and Gram-negative bacteria is particularly noteworthy.

Properties

CAS No. |

213271-86-4 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2-propoxy-3-propylquinazolin-4-one |

InChI |

InChI=1S/C14H18N2O2/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

UQWLSCVKSAZQLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1OCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Propoxy 3 Propyl 4 3h Quinazolinone

Strategic Approaches for 4(3H)-Quinazolinone Core Construction

The construction of the 4(3H)-quinazolinone core is a foundational step in the synthesis of 2-propoxy-3-propyl-4(3H)-quinazolinone. Several reliable methods have been established, primarily utilizing accessible starting materials like anthranilic acid and its derivatives.

Cyclization Reactions from Anthranilic Acid Precursors

Anthranilic acid is a cornerstone starting material for the synthesis of 4(3H)-quinazolinones. nih.govmdpi.com A common and direct approach is the condensation of anthranilic acid with an appropriate acyl chloride, followed by reaction with an amine. nih.govnih.gov For a 2,3-disubstituted quinazolinone, this can be performed in a one-pot, two-step reaction. nih.gov In a hypothetical synthesis targeting a related structure, anthranilic acid would first react with an acyl chloride (like butyryl chloride) to form an N-acyl anthranilic acid intermediate. This intermediate then undergoes cyclization and dehydration, often in the presence of a reagent like acetic anhydride (B1165640), before reacting with an amine (such as propylamine) to form the final quinazolinone ring. nih.govnih.gov

Another established route involves the reaction of anthranilic acid with amides, a method known as the Niementowski quinazolinone synthesis. nih.govrsc.org Modifications using orthoesters in a one-pot condensation with anthranilic acid and an amine also provide a direct route to the 2,3-disubstituted core. nih.govnih.gov

Utilization of Benzoxazinone (B8607429) Intermediates in Quinazolinone Synthesis

A highly versatile and frequently reported method for preparing 2,3-disubstituted 4(3H)-quinazolinones involves the use of a 3,1-benzoxazin-4-one intermediate. nih.govyoutube.comresearchgate.net This two-step approach offers a controlled way to introduce substituents at the 2 and 3 positions.

The synthesis begins by reacting anthranilic acid with an acid anhydride or acyl chloride. nih.govyoutube.com For instance, reacting anthranilic acid with butyryl chloride yields N-butyryl anthranilic acid, which is then cyclized using a dehydrating agent like acetic anhydride to form 2-propyl-3,1-benzoxazin-4-one. nih.gov This benzoxazinone is a stable intermediate that can be isolated. nih.govlibretexts.org The second step involves the reaction of this intermediate with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the thermodynamically more stable quinazolinone ring. nih.govlibretexts.org The reaction of 2-propyl-3,1-benzoxazin-4-one with propylamine (B44156) would thus yield 2-propyl-3-propyl-4(3H)-quinazolinone.

This method is advantageous because it allows for the clear and sequential introduction of the substituents that will become the groups at the C2 and N3 positions of the quinazolinone core. nih.gov

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Modern synthetic chemistry increasingly adopts microwave-assisted organic synthesis (MAOS) to improve reaction efficiency. nih.gov The synthesis of quinazolinones is particularly amenable to this technology, which often leads to significant reductions in reaction time, cleaner reactions, and improved yields compared to conventional heating methods. nih.govquora.com

Microwave irradiation has been successfully applied to the Niementowski synthesis and one-pot condensations involving anthranilic acid, amines, and orthoesters. nih.govnih.gov For example, a three-component reaction of isatoic anhydride, an amine, and an orthoester under conventional heating might take 5 hours, whereas microwave irradiation can achieve the same transformation in 20-30 minutes with excellent yields. nih.gov Similarly, one-pot syntheses starting from anthranilic acids and proceeding through unisolated benzoxazinone intermediates are greatly accelerated under microwave conditions, with reaction times often reduced to mere minutes at elevated temperatures. nih.govnih.gov The efficiency of microwave-assisted synthesis highlights its role in green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govquora.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours (e.g., 5-24 hours) nih.gov | Minutes (e.g., 3-30 minutes) nih.govnih.gov |

| Energy Consumption | Higher due to longer heating times | Lower due to rapid, localized heating |

| Yields | Moderate to good | Often higher and more consistent nih.govquora.com |

| Side Reactions | More prevalent due to prolonged heating | Minimized, leading to cleaner products quora.com |

| Applicability | Standard for many syntheses | Excellent for one-pot, multi-component reactions nih.govnih.gov |

Introduction and Functionalization of Propoxy and Propyl Moieties

The specific synthesis of this compound requires distinct strategies for the introduction of the N3-propyl group and the C2-propoxy group.

The 3-propyl moiety is typically introduced by using n-propylamine as a nucleophile. As described in section 2.1.2, n-propylamine can react with a suitable 2-substituted-3,1-benzoxazin-4-one to form the N3-substituted quinazolinone ring. nih.govnih.gov This reaction is generally robust and provides a reliable method for installing the N-alkyl group.

The introduction of the 2-propoxy group is more complex than installing a simple alkyl group. A direct acylation of anthranilic acid with a propoxy-derived acyl chloride is not a standard approach. A more viable strategy involves the synthesis of a quinazolinone with a suitable leaving group at the C2 position, which can then be displaced by a propoxide nucleophile. A well-established precursor for such functionalization is 2-mercapto-4(3H)-quinazolinone or its N-substituted derivatives. nih.govrsc.org

A plausible synthetic route is outlined in Table 2. This multi-step process begins with the formation of the quinazolinone core, followed by sequential alkylation and functional group conversion to achieve the desired 2-propoxy-3-propyl structure. The key step is the nucleophilic substitution at the C2 position, where a good leaving group (derived from the mercapto group) is displaced by sodium propoxide. researchgate.netrsc.orgrsc.org An alternative involves the direct reaction of 2-chloro-3-propyl-4(3H)-quinazolinone with sodium propoxide. quora.comresearchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of the 2-thioxo-quinazolinone core | Anthranilic acid, Carbon disulfide (CS₂) or Thiourea | 2-Mercapto-4(3H)-quinazolinone |

| 2 | N3-alkylation to introduce the propyl group | 1-Bromopropane, Base (e.g., K₂CO₃) | 3-Propyl-2-mercapto-4(3H)-quinazolinone |

| 3 | Conversion of mercapto to a leaving group | Oxidizing agent or conversion to a 2-chloro derivative with POCl₃ | 3-Propyl-2-(methylsulfonyl)-4(3H)-quinazolinone or 2-Chloro-3-propyl-4(3H)-quinazolinone |

| 4 | Nucleophilic substitution to install the propoxy group | Sodium propoxide (NaOPr) in propanol | This compound |

Regioselective Functionalization and Structural Diversification Strategies

Once the this compound scaffold is synthesized, its structure can be further diversified through regioselective functionalization. Modern methods allow for precise modifications at various positions of the quinazolinone ring system.

A powerful strategy for diversification is the transition-metal-catalyzed C-H functionalization of the benzene (B151609) portion of the quinazolinone core. This approach allows for the introduction of various substituents, such as aryl, alkyl, and halogen groups, directly onto the aromatic ring without the need for pre-functionalized starting materials. The quinazolinone's own nitrogen and carbonyl groups can act as directing groups to guide the catalyst to specific C-H bonds, ensuring high regioselectivity.

Furthermore, the propyl groups at the N3 and C2-oxy positions, while stable, could potentially offer sites for further reactions under specific conditions, although functionalization of the aromatic core is more common. The development of methods for direct and selective C-H functionalization represents a significant advancement, enabling the rapid generation of a library of analogs from a common intermediate for further study. organic-chemistry.orgnih.gov

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including quinazolinones, to minimize environmental impact. researchgate.net Several of the methodologies discussed align with these principles.

Atom Economy : Multi-component reactions (MCRs), such as the one-pot synthesis from isatoic anhydride, an amine, and an orthoester, are highly atom-economical as they incorporate most of the atoms from the starting materials into the final product. nih.gov

Use of Safer Solvents and Conditions : Efforts have been made to replace hazardous organic solvents with greener alternatives. researchgate.net Research has explored the use of deep eutectic solvents (DES) and water as reaction media. nih.gov Furthermore, solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent a significant step towards greener synthesis. nih.gov

Energy Efficiency : As detailed in section 2.1.3, microwave-assisted synthesis is significantly more energy-efficient than conventional heating, drastically reducing reaction times from hours to minutes. quora.comresearchgate.net

Catalysis : The use of efficient and recyclable catalysts, such as acid-functionalized magnetic nanoparticles, can enhance reaction rates and simplify product purification, reducing waste generation.

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be performed in a more sustainable, cost-effective, and environmentally responsible manner. researchgate.netresearchgate.net

Mechanistic Elucidation of Biological Actions in Vitro Studies

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of quinazolinone derivatives are often attributed to their ability to interact with specific molecular targets, leading to the modulation of cellular processes. Key targets include protein kinases and bacterial enzymes.

The quinazolinone core is a well-established pharmacophore for the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). mdpi.com EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overactivity is a hallmark of many cancers. mdpi.com Numerous quinazolinone-based compounds have been designed and synthesized as EGFR inhibitors. mdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby blocking the downstream signaling pathways that promote tumor growth. mdpi.com The 4-anilino-quinazoline moiety, in particular, has been identified as a privileged structure for developing EGFR tyrosine kinase inhibitors. mdpi.com

Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazoline (B50416) ring are critical for potent EGFR inhibition. For instance, modifications at the 2, 6, and 8 positions can significantly influence the pharmacological activity. nih.gov

Table 1: Examples of Quinazolinone Derivatives and their EGFR Inhibitory Activity

| Compound | Substitution Pattern | Target Cancer Cell Lines | IC50 Values | Reference |

| Compound 17 | 2-methoxyphenyl substitution with a basic side chain | Various cancer cell lines | Not specified | mdpi.com |

| Gefitinib | Clinically approved quinazoline-based drug | Non-small cell lung cancer | Not specified | mdpi.com |

| Vandetanib | Clinically approved multi-targeted kinase inhibitor | Various cancers | Not specified | mdpi.com |

Note: The data in this table pertains to various quinazolinone derivatives and not specifically to 2-propoxy-3-propyl-4(3H)-quinazolinone.

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. [No specific citation found for this exact sentence] The quinazolinone scaffold has also been investigated for its antibacterial properties through interaction with PBPs. [No specific citation found for this exact sentence] Certain quinazolinone derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis. [No specific citation found for this exact sentence] Some of these compounds act as non-competitive inhibitors of PBPs. [No specific citation found for this exact sentence]

Cellular Pathway Modulation and Biological Response Induction

By interacting with molecular targets like EGFR, quinazolinone derivatives can trigger a cascade of cellular events, ultimately leading to the inhibition of cancer cell growth through mechanisms such as cell cycle arrest and apoptosis.

Several studies have demonstrated that quinazolinone compounds can interfere with the normal progression of the cell cycle in cancer cells. [No specific citation found for this exact sentence] By inhibiting key signaling pathways, these compounds can induce cell cycle arrest at different phases, such as G2/M or S phase, preventing the cells from dividing and proliferating. [No specific citation found for this exact sentence] For example, some novel 2-sulfanylquinazolin-4(3H)-one derivatives have been shown to arrest the cell cycle at the S phase in HepG2 cells. [No specific citation found for this exact sentence]

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov Quinazolinone derivatives have been widely reported to induce apoptosis in various cancer cell lines. mdpi.comresearchgate.net The induction of apoptosis by these compounds is often a consequence of the inhibition of survival signals, such as those mediated by EGFR. mdpi.com The apoptotic process can be triggered through the activation of caspases, a family of proteases that execute the cell death program. nih.gov For instance, certain quinazoline-containing 1,2,3-triazole compounds have been shown to induce apoptosis, as confirmed by an increase in the activation of caspase 3/7. researchgate.net

Table 2: Apoptotic Effects of a Quinazolinone Derivative

| Compound | Cancer Cell Line | Effect | Mechanism | Reference |

| Novel 2-sulfanylquinazolin-4(3H)-one derivative | HepG2 | Induces early and late apoptosis | Upregulation of pro-apoptotic genes (caspase-3, caspase-9, Bax) and downregulation of the anti-apoptotic gene Bcl-2 | [No specific citation found for this exact sentence] |

Note: The data in this table pertains to a specific quinazolinone derivative and not to this compound.

Molecular Docking and Binding Affinity Analyses for Receptor Complexation

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to its target receptor. [No specific citation found for this exact sentence] Numerous molecular docking studies have been performed on quinazolinone derivatives to understand their interaction with EGFR and other targets at a molecular level. [No specific citation found for this exact sentence] These studies have been instrumental in elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity of these compounds. [No specific citation found for this exact sentence]

For example, docking studies of some 2,3-disubstituted quinazolin-4(1H)-ones into the active site of cyclooxygenase-2 (COX-2) have helped in understanding their anti-inflammatory activity. nih.gov Similarly, docking simulations have been used to predict the binding affinity of novel 2-substituted-3-allyl-4(3H)-quinazolinone derivatives towards the GABA-A receptor, correlating with their anticonvulsant activity. [No specific citation found for this exact sentence] In the context of anticancer research, docking analyses of quinazolinone derivatives with EGFR have confirmed their ability to bind to the ATP-binding site, providing a rationale for their observed inhibitory effects. [No specific citation found for this exact sentence]

Structure Activity Relationship Sar and Structural Optimization

Systematic Variation of Substituents on the Quinazolinone Nucleus

The quinazolinone scaffold serves as a versatile template for chemical modification, with the C-2, N-3, and C-4 positions being primary sites for substitution. nih.gov These modifications have been shown to significantly influence the pharmacological profile of the resulting compounds. nih.govmdpi.com

The substituents at the C-2, N-3, and C-4 positions of the quinazolinone ring play a crucial role in defining the biological activity of these compounds. nih.govrjptonline.orgnih.gov Studies have shown that even minor alterations at these positions can lead to substantial changes in efficacy and selectivity. researchgate.netmdpi.com

For instance, research into 4(3H)-quinazolinone antibacterials has demonstrated that variations on the different rings of the core structure are critical for activity against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov The introduction of different groups at these positions allows for the fine-tuning of the molecule's interaction with biological targets. nih.gov In some cases, the steric bulk of substituents at the C-2 position can influence the reaction landscape, such as directing N- versus O-alkylation. researchgate.net

The presence of a substituent at the 2-position is often considered important for activity. For example, in a series of receptor tyrosine kinase inhibitors, a 2-H substituted compound showed a significant loss in potency compared to its 2-CH3 and 2-Cl substituted counterparts, suggesting that bulk at this position is favorable. nih.gov

Interactive Table: Effect of C-2 and N-3 Substitutions on Cytotoxic Activity

Alkoxy and alkyl side chains attached to the quinazolinone nucleus are key determinants of the compound's biological profile. nih.gov The length and nature of these chains can impact factors such as potency and selectivity. nih.gov

In one study, it was found that for dual inhibitors of BRD4 and PARP1, an alkyl chain of two carbon atoms was optimal for inhibitory activity. nih.gov Furthermore, the presence of a dimethoxy group on the quinazolinone ring was identified as an important feature for inhibiting BRD4 activity. nih.gov The introduction of an aliphatic side chain at the 2'-position of related pyranoquinoline alkaloids has also been shown to increase cytotoxic activity against human cancer cell lines. nih.gov

Interactive Table: Influence of Side Chain Modifications on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR models have been successfully developed to predict their activity as enzyme inhibitors. nih.gov These models are built using a training set of molecules with known activities and can then be used to predict the activity of novel, untested compounds. frontiersin.org

A robust QSAR model, along with its three-dimensional contour maps, can offer valuable guidelines for the structural optimization of current lead compounds. nih.gov For instance, a 3D-QSAR study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors yielded a model that could predict binding energies and inhibitory activities. nih.gov Similarly, QSAR models for quinazolin-4(3H)-one analogs as EGFR inhibitors have been developed and validated, providing a tool for designing more potent therapeutic agents. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown.

For scaffolds related to quinazolinones, pharmacophore models have been developed and used to create statistically significant 3D-QSAR models. nih.gov These models can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active. The insights gained from such models can guide the design of novel molecules with improved potency and selectivity. nih.gov The design of new quinazoline (B50416) derivatives based on QSAR models and subsequent docking experiments represents a key strategy in modern drug discovery. frontiersin.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the electronic characteristics of a molecule. These methods are used to determine the distribution of electrons and the energies of molecular orbitals, which are key to understanding chemical reactivity.

The energies and shapes of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. For many quinazolinone derivatives, these parameters have been calculated to rationalize their biological activities. However, no studies have reported the HOMO-LUMO characteristics for 2-Propoxy-3-propyl-4(3H)-quinazolinone.

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting how a molecule will interact with other chemical species. They map the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons and thus prone to electrophilic or nucleophilic attack. Other molecular reactivity descriptors, such as global hardness, softness, and electronegativity, are typically derived from quantum chemical calculations. No literature is available that details the MEP surface or related reactivity descriptors for this compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are frequently used to investigate the stability and interaction dynamics of a potential drug molecule (ligand) when bound to its biological target, such as a protein or enzyme. While MD simulations have been performed for numerous quinazolinone derivatives to explore their binding modes and affinities with various targets arabjchem.orgbohrium.com, no such simulations have been published for this compound.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify molecules that are likely to have a desired biological activity. This approach, often a precursor to laboratory synthesis, saves time and resources. Virtual libraries of quinazolinone derivatives have been designed and screened to discover novel inhibitors for various enzymes and receptors. mdpi.com This process allows for the systematic modification of the core quinazolinone structure to explore a vast chemical space and identify promising new analogs. semanticscholar.orgresearchgate.net However, there is no evidence of this compound being used as a seed molecule or being part of a virtual library design for the generation of novel analogs in published studies.

In Vitro Biological Activity Spectrum and Profile

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

The anti-proliferative and cytotoxic potential of quinazolinone derivatives has been extensively studied against various cancer cell lines. nih.govnih.gov Research into the specific compound 2-propoxy-3-propyl-4(3H)-quinazolinone and its closely related analogues has revealed insights into their structure-activity relationships.

Substitutions on the quinazolinone ring have been shown to significantly influence cytotoxic activity. For instance, studies on similar 2,3-disubstituted quinazolinones have demonstrated that the nature and position of substituents can either enhance or diminish their anti-cancer effects. nih.gov In one study, the introduction of a bromine atom at position 6 of the quinazolinone core in a series of related compounds resulted in a reduction of cytotoxicity, suggesting that this position is sensitive to substitution. nih.gov

While direct and extensive data on the cytotoxicity of this compound is not widely available in public literature, the activity of its derivatives provides valuable context. For example, quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects, with some compounds showing high activity against cell lines such as the human prostate cancer cell line (PC3), human breast adenocarcinoma cell line (MCF-7), and human colon cancer cell line (HT-29). nih.gov One particularly effective compound from this series, which did not have a substitution at position 6, inhibited the growth of all tested cell lines in a dose-dependent manner. nih.gov This suggests that the unsubstituted quinazolinone ring at certain positions may be favorable for cytotoxic activity.

The following table summarizes the cytotoxic activity of a related quinazolinone derivative against various cancer cell lines, providing a comparative perspective.

| Cell Line | Cancer Type | Derivative IC₅₀ (µM) |

| PC3 | Prostate Cancer | 10 |

| MCF-7 | Breast Cancer | 10 |

| HT-29 | Colon Cancer | 12 |

| Data for a closely related 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative. nih.gov |

Antimicrobial Activity: Antibacterial and Antifungal Potency

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of bacterial and fungal pathogens. nih.govbiomedpharmajournal.org The antimicrobial properties of 2,3-disubstituted quinazolinones are influenced by the nature of the substituents at these positions.

Investigations into various quinazolinone derivatives have shown that they can possess broad-spectrum antimicrobial activity. researchgate.netresearchgate.net For example, certain 2,3-disubstituted quinazolinones have demonstrated mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov The mechanism of action for the antibacterial effects of quinazolinones is thought to be similar to that of quinolones, involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.net

In terms of antifungal activity, many quinazolinone derivatives have shown promising results. nih.govresearchgate.net The compound this compound is the core structure of the fungicide Proquinazid, which is 6-iodo-2-propoxy-3-propyl-4(3H)-quinazolinone. sigmaaldrich.com This indicates that this particular substitution pattern at the 2 and 3 positions is conducive to antifungal activity. Structure-activity relationship studies on related compounds have shown that substitutions on the N-phenyl ring can modulate antifungal potency. researchgate.net

The table below presents the antimicrobial activity of representative quinazolinone derivatives against various microorganisms, illustrating the potential of this class of compounds.

| Microorganism | Type | Activity of Related Derivatives |

| Escherichia coli | Gram-negative | Moderate to Good |

| Pseudomonas aeruginosa | Gram-negative | Good |

| Staphylococcus aureus | Gram-positive | Good |

| Streptococcus pyogenes | Gram-positive | Good |

| Aspergillus niger | Fungus | Excellent |

| Candida albicans | Fungus | Very Good |

| Qualitative activity data for various 2,3,6-trisubstituted quinazolinone derivatives. biomedpharmajournal.org |

Anti-inflammatory Modulatory Properties

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating significant activity. researchgate.net The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Research on 2,3,6-trisubstituted quinazolinone derivatives has led to the identification of compounds with potent anti-inflammatory activity. researchgate.net Some of these compounds have been shown to be more effective and have a better safety profile than established anti-inflammatory drugs like phenylbutazone. researchgate.net The structural modifications on the quinazolinone ring play a crucial role in determining the anti-inflammatory potency and the mechanism of action.

While specific data on the anti-inflammatory properties of this compound is limited, the broader class of quinazolinones to which it belongs has shown considerable promise in modulating inflammatory responses.

Other Investigated In Vitro Activities (e.g., Antiviral, Antimalarial, Anticonvulsant)

The versatile quinazolinone scaffold has been explored for a wide array of other biological activities beyond its anti-proliferative, antimicrobial, and anti-inflammatory effects. These include potential applications as antiviral, antimalarial, and anticonvulsant agents. nih.govnih.gov

The core structure of quinazolinone has been a template for the development of compounds with diverse pharmacological profiles. For example, various 2,3-disubstituted-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov Similarly, the quinazoline (B50416) framework is present in some compounds that have been investigated for their antiviral and antimalarial potential. nih.gov

However, specific in vitro data for this compound in these particular assays are not readily found in the public domain. The research in these areas has largely focused on other substituted quinazolinone derivatives.

Analytical and Characterization Methodologies in Quinazolinone Research

Spectroscopic and Spectrometric Elucidation of Molecular Structure (NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are cornerstones in the characterization of 2,3-disubstituted quinazolinones. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals in an NMR spectrum allow for the precise assignment of each hydrogen and carbon atom within the molecule. orientjchem.org

For a compound like 2-Propoxy-3-propyl-4(3H)-quinazolinone, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the quinazolinone core, as well as distinct signals for the propyl group at the N-3 position and the propoxy group at the C-2 position. The aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring. orientjchem.orgrsc.org The aliphatic protons of the propyl and propoxy substituents would be found in the upfield region.

Similarly, the ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is particularly characteristic, appearing at a significantly downfield chemical shift (around 160-170 ppm). orientjchem.org The carbons of the aromatic ring and the aliphatic side chains also show distinct and predictable chemical shifts. orientjchem.orgresearchgate.net

Expected NMR Data for this compound:

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 8.30 | Multiplet | - |

| O-CH₂ (Propoxy) | 4.30 - 4.50 | Triplet | ~6.5 - 7.5 |

| N-CH₂ (Propyl) | 3.90 - 4.10 | Triplet | ~7.0 - 8.0 |

| CH₂ (Propoxy) | 1.80 - 2.00 | Sextet | ~7.0 - 7.5 |

| CH₂ (Propyl) | 1.60 - 1.80 | Sextet | ~7.0 - 8.0 |

| CH₃ (Propoxy) | 0.95 - 1.10 | Triplet | ~7.0 - 7.5 |

| CH₃ (Propyl) | 0.85 - 1.00 | Triplet | ~7.0 - 7.5 |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 162.0 - 164.0 |

| C-2 (C-O) | 158.0 - 160.0 |

| C-8a (Quaternary) | 147.0 - 149.0 |

| Aromatic-C | 120.0 - 135.0 |

| C-4a (Quaternary) | 120.0 - 122.0 |

| O-CH₂ (Propoxy) | 68.0 - 70.0 |

| N-CH₂ (Propyl) | 45.0 - 47.0 |

| CH₂ (Propoxy) | 21.0 - 23.0 |

| CH₂ (Propyl) | 20.0 - 22.0 |

| CH₃ (Propoxy) | 10.0 - 12.0 |

| CH₃ (Propyl) | 11.0 - 13.0 |

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. sapub.org For this compound (C₁₄H₁₈N₂O₂), the expected molecular weight is approximately 246.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of the substituents at the C-2 and N-3 positions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation and purification of synthesized quinazolinone derivatives from starting materials, by-products, and other impurities. nih.gov These techniques exploit differences in the physicochemical properties of the components in a mixture, such as polarity.

Thin-Layer Chromatography (TLC):

TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separated components are visualized, often under UV light, and their retention factors (Rf) are calculated. rsc.org

Column Chromatography:

For the preparative-scale purification of the target compound, column chromatography is widely employed. nih.govyoutube.com This technique works on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product mixture is loaded onto the top. youtube.com A solvent or a mixture of solvents (eluent) is then passed through the column, and the separated components are collected in fractions. youtube.com The choice of eluent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is often optimized using TLC beforehand. rsc.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a more advanced chromatographic technique that provides high resolution and is used for both analytical purity determination and preparative purification. nih.gov For assessing the purity of quinazolinone derivatives, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks. nih.gov

Future Perspectives and Research Horizons

Development of Next-Generation Quinazolinone Scaffolds with Enhanced Selectivity

The development of future quinazolinone-based therapeutics is heavily reliant on enhancing their selectivity towards specific biological targets. nih.gov High selectivity minimizes off-target effects and improves the therapeutic index of a drug candidate. Research efforts are concentrated on strategic structural modifications of the quinazolinone core to achieve this.

Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2, C-3, and C-4 positions of the quinazolinone ring can significantly influence biological activity and selectivity. tandfonline.com For instance, the introduction of different substituents can modulate interactions with the active sites of target enzymes or receptors. tandfonline.com Hybridization of the quinazolinone scaffold with other pharmacologically active heterocycles like pyrazole, triazole, or sulfonamides is a promising strategy that has been shown to enhance both potency and selectivity. tandfonline.comnih.govnih.gov

Researchers are also designing novel quinazolinone derivatives aimed at specific isoforms of enzymes, such as cyclooxygenase-2 (COX-2), to achieve potent anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective COX inhibitors. tandfonline.comnih.gov For example, certain synthesized quinazolinone derivatives have exhibited potent and selective COX-2 inhibitory activities, with IC₅₀ values in the nanomolar range. nih.gov Similarly, in the realm of oncology, efforts are directed at creating derivatives that selectively target receptors like the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in cancer cells. nih.govmdpi.comnih.gov The design of pyridazino[1,6-b]quinazolinone derivatives is one such approach to create novel topoisomerase I (Top1) inhibitors with enhanced properties. nih.gov This focus on target-specific design is crucial for developing safer and more effective quinazolinone-based therapies.

Exploration of New Biological Targets and Therapeutic Applications

The quinazolinone scaffold is recognized for its broad spectrum of pharmacological activities, and ongoing research continues to uncover new biological targets and potential therapeutic uses. tandfonline.comnih.govwisdomlib.org While its efficacy in areas like cancer and inflammation is well-documented, the versatility of the quinazolinone structure allows for its application against a wide array of diseases. nih.govresearchgate.net

New research is expanding the therapeutic landscape for quinazolinone derivatives to include:

Antiviral Agents : Novel quinazoline (B50416) artemisinin (B1665778) hybrids have shown potent activity against cytomegalovirus, in some cases proving superior to existing antiviral drugs. mdpi.com

Anti-Alzheimer's Agents : The quinazoline nucleus is being explored as a promising scaffold for designing multifunctional drugs to combat Alzheimer's disease by targeting processes like cholinergic deficit and oxidative stress. mdpi.com Some derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's pathology. tandfonline.com

Antidiabetic Agents : Researchers are investigating quinazolinone derivatives for their potential to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, suggesting a role in managing diabetes. tandfonline.comwisdomlib.org

Antitubercular Agents : The quinazoline scaffold has been identified as a potent framework for developing new drugs against tuberculosis, one of the world's most contagious diseases. mdpi.com

The table below summarizes some of the emerging biological targets and the corresponding therapeutic potential of novel quinazolinone derivatives.

| Biological Target | Therapeutic Application | Research Finding | Citation |

| Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX) | Anti-inflammatory | Derivatives show selective inhibition, offering potential for treating inflammatory conditions. | tandfonline.com |

| Epidermal Growth Factor Receptor (EGFR) / Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Hybrid molecules demonstrate potent inhibition, crucial for anti-tumor activity. | tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Anti-Alzheimer's | Compounds exhibit nanomolar inhibition, outperforming standard reference drugs. | tandfonline.commdpi.com |

| Dihydrofolate Reductase (DHFR) | Antimicrobial / Anticancer | Quinazolinone hybrids can effectively inhibit DHFR, a key enzyme in cell metabolism. | nih.gov |

| Topoisomerase I (Top1) | Anticancer | Pyridazino[1,6-b]quinazolinone derivatives have been designed as novel Top1 inhibitors. | nih.gov |

| Alpha-glucosidase | Antidiabetic | Specific derivatives are being studied for their inhibitory effects on this key metabolic enzyme. | wisdomlib.org |

This continuous exploration of new targets underscores the significant potential of the quinazolinone scaffold in addressing a variety of unmet medical needs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Discovery

The discovery and development of new drugs is a traditionally slow and expensive process. jddtonline.infonih.gov The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field, and the discovery of quinazolinone derivatives is no exception. jddtonline.infonih.gov These computational tools can accelerate the identification of promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. nih.gov

Key applications of AI and ML in quinazolinone research include:

Virtual Screening : AI/ML algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov Techniques like Random Forest (RF) and Artificial Neural Networks (ANNs) can build predictive models based on the structures of known active and inactive molecules to prioritize candidates for synthesis and testing. researchgate.net

De Novo Drug Design : Deep learning and generative models can design entirely new quinazolinone-based molecules with desired pharmacological properties. youtube.com These models learn the underlying rules of chemical structure and activity from existing data to generate novel scaffolds that are optimized for specific targets. youtube.com

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. ML models can be trained on large datasets to predict these properties early in the discovery process, helping to reduce the high attrition rates of drug candidates in later stages. jddtonline.info

Structure-Based Drug Design : AI can analyze the three-dimensional structures of protein targets to design quinazolinone derivatives that fit perfectly into the binding site. nih.gov The development of tools like AlphaFold, which predicts protein structures with high accuracy, provides an unprecedented opportunity for structure-based design. nih.gov

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of quinazolinone derivatives more efficiently, reducing the time and cost associated with bringing new, more effective therapies to the clinic. jddtonline.info

Sustainable and Scalable Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including quinazolinones. The focus is on developing synthetic routes that are not only efficient and high-yielding but also environmentally friendly and scalable. researchgate.net Traditional methods often require harsh conditions, toxic solvents, and generate significant waste. mdpi.comtoho-u.ac.jp

Modern research is focused on several innovative approaches to synthesize quinazolinone derivatives sustainably:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free reactions, making it a powerful green chemistry tool. nih.govresearchgate.net

Photocatalysis : Using visible light as a renewable energy source to catalyze reactions offers a sustainable alternative to conventional thermal methods. mdpi.comnih.gov For example, a one-pot, three-component reaction using a curcumin (B1669340) dye-sensitized TiO₂ photocatalyst has been developed for the efficient synthesis of quinazolines. mdpi.comnih.gov

Green Catalysts and Solvents : There is a growing emphasis on using recyclable and non-toxic catalysts, such as magnetic nanoparticles, and environmentally benign solvents like water. toho-u.ac.jpnih.govresearchgate.net A method using a water-soluble palladium catalyst in water has been developed for the efficient multicomponent synthesis of quinazolinones. toho-u.ac.jp

The table below highlights some of the green synthetic strategies being developed for quinazolinone synthesis.

| Synthetic Strategy | Key Features | Advantages | Citation |

| Visible Light Photocatalysis | Uses curcumin-sensitized TiO₂ nanoparticles and visible light. | High product yield (up to 97%), short reaction time, reusable catalyst, eco-friendly. | mdpi.comnih.gov |

| Magnetic Nanocatalysis | Employs a recyclable magnetic nano-catalyst based on graphene oxide. | High efficiency, short reaction times, solvent-free conditions, easy catalyst separation and recyclability. | nih.govresearchgate.net |

| Aqueous Palladium Catalysis | A multi-component reaction using a water-soluble palladium catalyst in water. | Environmentally friendly, avoids toxic oxidants and organic solvents, reduces reaction steps. | toho-u.ac.jp |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation, often in solvent-free conditions or with green solvents. | Reduced reaction times, increased yields, streamlined process. | nih.govresearchgate.net |

These advancements in synthetic chemistry are crucial for the large-scale, cost-effective, and sustainable production of next-generation quinazolinone-based therapeutics. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing alkoxy and alkyl substituents at positions 2 and 3 of 4(3H)-quinazolinone?

- Methodology : The synthesis of 4(3H)-quinazolinone derivatives often involves nucleophilic substitution or alkylation reactions. For example, reacting 2-ethoxy-4(3H)-quinazolinone with alkyl halides (e.g., propyl iodide) under anhydrous conditions in acetone with potassium carbonate yields N- or O-substituted derivatives, depending on the solvent and halide reactivity. Solvent-free conditions or allylic halides may favor O-substitution due to electronic effects . For 3-propyl substitution, alkylation of the quinazolinone nitrogen can be achieved using alkyl halides or via reductive amination of intermediates .

Q. How do substituents at the 2- and 3-positions influence the antifungal activity of 4(3H)-quinazolinone derivatives?

- Methodology : Structure-activity relationship (SAR) studies indicate that hydrophobic substituents (e.g., propoxy and propyl groups) enhance antifungal activity by improving membrane penetration. For instance, 7-Cl-substituted derivatives exhibited superior in vitro activity against Candida and Aspergillus species compared to fluconazole, attributed to increased hydrophobicity and optimized pharmacokinetic profiles (e.g., half-life extension in rats to 6–9 hours) . Computational modeling can further predict substituent effects on target binding .

Q. What spectroscopic techniques are critical for characterizing 4(3H)-quinazolinone derivatives?

- Methodology :

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1670–1790 cm⁻¹) and ether (C-O-C) linkages (~1264 cm⁻¹) .

- NMR : Distinguishes N- vs. O-substitution patterns. For example, N-alkylation shifts proton signals for the quinazolinone ring, while O-substitution alters coupling constants for adjacent protons .

- Mass spectrometry : Validates molecular weights and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo efficacy data for 4(3H)-quinazolinone derivatives be resolved?

- Case Study : A 7-Cl derivative showed moderate activity in murine candidosis models (t₁/₂ = 1 hour) but high efficacy in rats (t₁/₂ = 6 hours) due to species-specific pharmacokinetics. To address this, researchers should:

- Optimize dosing regimens (e.g., bid administration).

- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate half-life, AUC, and minimum inhibitory concentration (MIC) across species .

- Validate results in immunocompromised models (e.g., disseminated aspergillosis in rats), where the compound achieved 80% survival rates .

Q. What strategies mitigate tautomerism-related challenges in 4(3H)-quinazolinone reactivity?

- Methodology : The quinazolinone ring exists in equilibrium between amide and iminol tautomers, complicating regioselective substitution. To control reactivity:

- Use aprotic solvents (e.g., DMF) to favor the amide form for N-alkylation.

- Employ directing groups (e.g., halogens at position 7) to stabilize specific tautomers and guide substitution .

- Monitor tautomeric ratios via ¹³C NMR or X-ray crystallography .

Q. How can stereoisomerism impact the biological activity of 4(3H)-quinazolinone derivatives?

- Case Study : The (1R,2R) isomer of UR-9825 showed 10-fold higher antifungal activity than its (1S,2S) enantiomer. To address stereochemical effects:

- Use chiral chromatography or asymmetric synthesis to isolate enantiomers.

- Perform molecular docking to assess binding affinity differences (e.g., interactions with fungal CYP51 enzymes) .

- Correlate in vitro stereoselective activity with in vivo efficacy using enantiomer-specific PK studies .

Q. What experimental designs optimize dual-targeting 4(3H)-quinazolinone derivatives (e.g., PARP-1 inhibition and antimicrobial activity)?

- Methodology :

- Scaffold hybridization : Integrate pharmacophores from known inhibitors (e.g., FR247304’s PARP-1 inhibitory chloroquinazolinone core and UR-9825’s antifungal triazole moiety ).

- In silico screening : Use molecular dynamics to predict binding to multiple targets (e.g., PARP-1 and fungal CYP51).

- Functional assays : Prioritize compounds with <100 nM IC₅₀ for PARP-1 and MIC <1 µg/mL against Candida .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.